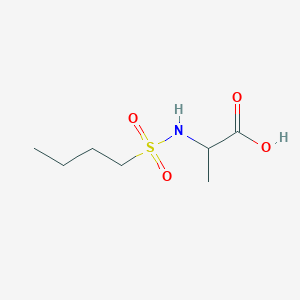

2-(Butane-1-sulfonamido)propanoic acid

Description

Properties

IUPAC Name |

2-(butylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-3-4-5-13(11,12)8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSRHFORCGVPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butane-1-sulfonamido)propanoic acid typically involves the reaction of butane-1-sulfonyl chloride with alanine under basic conditions. The reaction proceeds as follows:

Reactants: Butane-1-sulfonyl chloride and alanine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The butane-1-sulfonyl chloride is added dropwise to a solution of alanine in water or an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates .

Chemical Reactions Analysis

Types of Reactions

2-(Butane-1-sulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

2-(Butane-1-sulfonamido)propanoic acid belongs to the sulfonamide class of compounds, which are widely recognized for their antibacterial activity. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. Research indicates that this compound can be effective against various strains of bacteria, making it a candidate for developing new antibacterial agents.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase. The inhibition of this enzyme can have therapeutic implications in treating conditions like glaucoma and certain types of edema. Experimental studies have shown that derivatives of this compound exhibit significant inhibitory effects on enzyme activity, suggesting its utility in drug design .

Biochemical Research Applications

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with desired biological activities .

Potential in Drug Development

The compound's ability to interact with biological targets makes it a valuable candidate in drug development. Its structural features provide opportunities for creating derivatives with enhanced efficacy and reduced side effects. Ongoing research focuses on optimizing these derivatives for therapeutic use .

Industrial Applications

Material Science

In materials science, this compound is being explored for its potential in developing new materials with specific properties such as increased solubility and stability. These characteristics are crucial for formulating products in pharmaceuticals and other industries where solubility plays a significant role in product performance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against common bacterial pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at low concentrations. This case highlights the potential for developing new antibacterial therapies based on this compound's structure.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition capabilities of this compound revealed that it effectively inhibits carbonic anhydrase activity in vitro. The study utilized various concentrations of the compound to assess its inhibitory effects, providing insights into its mechanism of action and potential therapeutic applications in treating diseases related to carbonic anhydrase dysfunction.

Mechanism of Action

The mechanism of action of 2-(Butane-1-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic Acid

- Structure : Features a chloro-trifluoromethyl-substituted benzene sulfonamide group.

- Key Differences :

- The trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance electronegativity and metabolic stability compared to the aliphatic butane chain in the target compound.

- Increased steric bulk and aromaticity may reduce solubility in polar solvents.

- Commercial Use : Priced at €423.00 for 250mg (CymitQuimica), suggesting specialized applications in drug discovery or fluorinated compound synthesis .

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid

- Structure : Contains a naphthalene sulfonamide group and a phenyl substituent on the β-carbon.

- The β-phenyl group adds steric hindrance, which could limit conformational flexibility compared to the simpler propanoic acid backbone of the target compound.

- Research Relevance : Studied crystallographically, highlighting its planar sulfonamide group and hydrogen-bonding propensity, which may influence solid-state packing .

Inhibitors Derived from (R)- or (S)-2-Amino-3-(4-iodophenyl)propanoic Acid

- Structure: Propanoic acid derivatives with iodophenyl and tert-butoxycarbonyl (Boc)-protected amino groups.

- Key Differences: The iodophenyl group provides a heavy atom for radiolabeling or crystallographic studies, unlike the aliphatic butane chain in the target compound.

- Applications: Used in anticancer inhibitor synthesis (e.g., compounds CW1–CW20), demonstrating the versatility of propanoic acid scaffolds in medicinal chemistry .

Biological Activity

2-(Butane-1-sulfonamido)propanoic acid, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C₇H₁₅NO₄S and a molecular weight of approximately 209.26 g/mol, this compound features a unique structure that contributes to its diverse biological applications.

Chemical Structure and Properties

The compound is characterized by the presence of a butane-1-sulfonamido group attached to a propanoic acid backbone. This configuration is significant for its interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅NO₄S |

| Molecular Weight | 209.26 g/mol |

| Form | Solid powder |

| Stability | Stable under standard storage conditions |

Target Enzymes

This compound primarily targets dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, it prevents the incorporation of para-aminobenzoic acid (PABA) into folic acid, disrupting bacterial growth through inhibition of nucleic acid and protein synthesis.

Biochemical Pathways

The inhibition of folic acid synthesis leads to bacteriostatic effects, making it a valuable compound in antimicrobial applications. Preliminary studies suggest that it may also interact with transport proteins, potentially influencing drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for antibiotic formulations. Its structural similarities to other sulfonamides enhance its effectiveness against various bacterial strains.

Anticancer Potential

Emerging studies suggest potential anticancer activities . The compound's ability to disrupt metabolic pathways in cancer cells may offer therapeutic avenues for treatment. However, further research is necessary to elucidate these mechanisms fully.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an effective antibiotic agent.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily excreted unchanged in urine, which is typical for sulfonamide compounds. This property may affect its dosing regimen and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(Butane-1-sulfonamido)propanoic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation between butane-1-sulfonic acid derivatives and propanoic acid precursors. Protection-deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) are critical to preserve stereochemical integrity during coupling steps . Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is recommended, guided by melting point verification (e.g., ~300°C for sodium 1-butanesulfonate derivatives) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and stereochemistry, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99% per pharmacopeial standards) . Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass ~241.074 g/mol for structurally related compounds) . Melting point analysis aligns with reported values (e.g., 300°C for sodium 1-butanesulfonate) .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Solubility screening in polar solvents (e.g., DMSO, aqueous buffers at pH 7.4) is recommended. Sodium salt derivatives (e.g., sodium 1-butanesulfonate) exhibit enhanced aqueous solubility due to ionic interactions . Co-solvents like polyethylene glycol (PEG-400) may improve solubility in hydrophobic matrices .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or piperidine incorporation) influence the biological activity of this compound?

- Methodological Answer : Fluorination at strategic positions (e.g., difluoroethyl groups) enhances receptor binding affinity by altering electron density and steric effects, as seen in related compounds . Piperidine rings improve metabolic stability through conformational rigidity, which can be validated via comparative pharmacokinetic studies (e.g., plasma half-life measurements) . Computational docking simulations (e.g., AutoDock Vina) predict interaction hotspots with targets like enzymes or receptors .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide-propanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength). Standardized protocols (e.g., USP guidelines for buffer preparation ) and controlled replicates are essential. Orthogonal assays (e.g., surface plasmon resonance [SPR] alongside enzyme inhibition studies) validate target engagement. Meta-analyses of published data, adjusting for variables like cell line specificity, can clarify trends .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Systematic substitution at the sulfonamide nitrogen (e.g., alkyl, aryl groups) or propanoic acid carboxylate is performed via parallel synthesis. Biological testing against panels of targets (e.g., kinases, GPCRs) identifies critical substituents. QSAR models, incorporating descriptors like logP and polar surface area (PSA), predict activity cliffs .

Q. What methodologies elucidate the interaction of this compound with lipid bilayers or protein targets?

- Methodological Answer : Fluorescence anisotropy or Förster resonance energy transfer (FRET) assays quantify membrane interaction dynamics . X-ray crystallography or cryo-EM resolves binding modes with proteins. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.